1,4-bis(heptyloxy)-2,5-dinitrobenzene
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Overview
Description
1,4-Bis(heptyloxy)-2,5-dinitrobenzene is an organic compound with the molecular formula C20H32N2O6 It is a derivative of benzene, featuring two heptyloxy groups and two nitro groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(heptyloxy)-2,5-dinitrobenzene typically involves the nitration of 1,4-bis(heptyloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 1,4-Bis(heptyloxy)benzene
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: The reaction mixture is maintained at a low temperature (0-5°C) to control the rate of nitration and prevent over-nitration.
Product: this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the exothermic nature of the nitration reaction.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(heptyloxy)-2,5-dinitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The heptyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable solvent (e.g., ethanol or methanol).
Major Products Formed
Reduction: 1,4-Bis(heptyloxy)-2,5-diaminobenzene
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(heptyloxy)-2,5-dinitrobenzene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organic compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-bis(heptyloxy)-2,5-dinitrobenzene is primarily related to its nitro groups, which can undergo redox reactions. The nitro groups can be reduced to amino groups, which can then interact with various molecular targets. The heptyloxy groups provide hydrophobic interactions, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(heptyloxy)benzene: Lacks the nitro groups, making it less reactive in redox reactions.
1,4-Bis(hexyloxy)-2,5-dinitrobenzene: Similar structure but with shorter alkoxy chains, affecting its physical properties.
1,4-Bis(methoxy)-2,5-dinitrobenzene: Contains methoxy groups instead of heptyloxy groups, leading to different solubility and reactivity.
Uniqueness
1,4-Bis(heptyloxy)-2,5-dinitrobenzene is unique due to its combination of long alkoxy chains and nitro groups, which provide a balance of hydrophobic and reactive properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1,4-diheptoxy-2,5-dinitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O6/c1-3-5-7-9-11-13-27-19-15-18(22(25)26)20(16-17(19)21(23)24)28-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZHMQGMKZXDGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1[N+](=O)[O-])OCCCCCCC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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